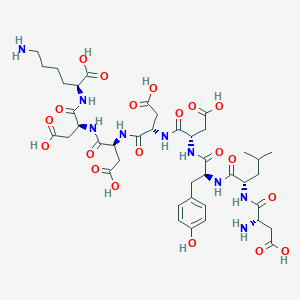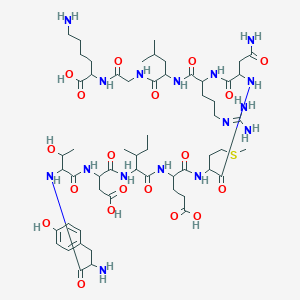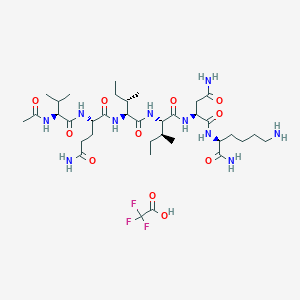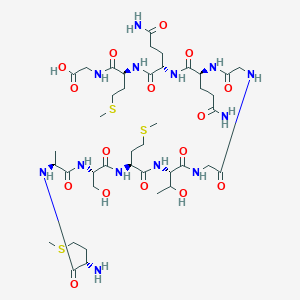
Exendin derivative 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exendin derivative 1 is a 39 amino acid peptide.
科学的研究の応用
Imaging Beta Cells
Exendin derivatives like Exendin-4 are used in developing imaging agents for beta cells. Modifications of Exendin-4 have led to the creation of high-yield PET imaging agents that accumulate in beta cells and enable in vivo imaging of insulinomas, as demonstrated in studies by Keliher et al. (2012) and Bauman et al. (2015) (Keliher et al., 2012) (Bauman et al., 2015).
Neurogenesis and Neuroprotection
Exendin-4 has shown promise in promoting neurogenesis and providing neuroprotection. Bertilsson et al. (2008) found that Exendin-4 stimulates neurogenesis in the adult rodent brain and induces recovery in a Parkinson's disease model. Additionally, Darsalia et al. (2014) reported that Exendin-4 reduces ischemic brain injury in diabetic mice and promotes microglial M2 polarization (Bertilsson et al., 2008) (Darsalia et al., 2014).
Diabetes Treatment
Exendin-4 has been extensively studied for its role in diabetes treatment. It acts as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, stimulating insulin secretion and showing a potent insulinotropic effect. Studies by Egan et al. (2002) and Young et al. (1999) have demonstrated its efficacy in reducing blood glucose levels and improving insulin sensitivity in diabetic models (Egan et al., 2002) (Young et al., 1999).
Cardioprotection and Stem Cell Survival
Exendin-4 also shows potential in cardioprotection and enhancing stem cell survival. He et al. (2016) found that Exendin-4 protects bone marrow-derived mesenchymal stem cells against oxygen/glucose and serum deprivation-induced apoptosis (He et al., 2016).
Miscellaneous Applications
Additional research has explored Exendin-4's role in reducing food intake and weight gain (Szayna et al., 2000), its insulinotropic and antagonistic effects on the GLP-1 receptor (Göke et al., 1993), and its evolutionary origin and structural comparison to GLP-1 (Irwin, 2012; Neidigh et al., 2001) (Szayna et al., 2000) (Göke et al., 1993) (Irwin, 2012) (Neidigh et al., 2001).
特性
分子式 |
C₁₈₄H₂₈₁N₄₉O₆₁S |
|---|---|
分子量 |
4187.56 |
配列 |
One Letter Code: HAEGTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPSLMNPQRSTVWY |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Agtad[cfwkyc]V](/img/structure/B1574774.png)

